Norgestimate
Description
This compound was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. this compound was granted FDA approval on 29 December 1989.
This compound is a Progestin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for acne and has 7 investigational indications.
See also: Estradiol; this compound (component of).
Structure
3D Structure
Properties
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-NMYWJIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046922 | |
| Record name | Norgestimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.31e-03 g/L | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methylene chloride | |
CAS No. |
107382-52-5, 35189-28-7, 20799-27-3 | |
| Record name | Norgestimate, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORGESTIMATE, E- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Norgestimate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 216 °C | |
| Record name | Norgestimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestimate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational Context and Biochemical Significance of Norgestimate
Classification within Synthetic Progestins
Norgestimate (B1679921) is classified as a third-generation progestin. nih.govwebmd.com Progestins are categorized into generations based on when they were introduced to the market. nih.gov Structurally, this compound belongs to the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. wikipedia.orgscispace.com This classification is based on its chemical structure, which is derived from testosterone (B1683101). researchgate.netnih.gov Specifically, it is a derivative of norethisterone and is also considered a derivative of levonorgestrel (B1675169), being the C3 oxime and C17β acetate (B1210297) ester of levonorgestrel. wikipedia.org
The key structural features of this compound, a 17-ethylinated, 18-methyl steroid, include an oxime group at the C-3 position and an acetate group at the C-17 position. scispace.comresearchgate.net These modifications are crucial to its pharmacological profile, particularly its reduced androgenicity compared to second-generation progestins like levonorgestrel. nih.govresearchgate.net this compound itself is a prodrug, meaning it is converted into its active metabolites in the body to exert its effects. wikipedia.org The primary active metabolites are norelgestromin (B1679859) (17-deacetyl this compound) and, to a lesser extent, levonorgestrel. wikipedia.orgresearchgate.netresearchgate.net
Table 1: Classification of this compound
| Category | Classification |
| Generational | Third-generation progestin nih.govwebmd.com |
| Structural | Gonane (19-nortestosterone derivative) wikipedia.orgscispace.comresearchgate.net |
| Chemical Lineage | Derivative of norethisterone and levonorgestrel wikipedia.org |
Historical Development and Research Trajectory
The development of this compound was driven by the goal of creating a progestin with high contraceptive efficacy while minimizing the undesirable androgenic side effects associated with earlier progestins. nih.govscispace.com Research efforts were focused on modifying the testosterone-derived structure to enhance selectivity for the progesterone (B1679170) receptor and reduce interaction with the androgen receptor. nih.gov
This compound was first described in scientific literature in 1977 and was developed by Ortho Pharmaceutical Corporation. nih.govdrugbank.com It was introduced as a component of combined oral contraceptives in 1986. wikipedia.org On December 29, 1989, this compound received FDA approval. nih.govdrugbank.com Early clinical trials in the 1990s confirmed its high contraceptive efficacy and favorable cycle control. nih.govresearchprotocols.org These studies also highlighted its minimal androgenic activity, a key distinguishing feature from second-generation progestins. nih.gov
In 1999, a combination of this compound and estradiol (B170435) was approved in the United States for use in menopausal hormone therapy. wikipedia.org The research trajectory has also included the development of different formulations, including monophasic and triphasic oral contraceptives. researchgate.net Furthermore, its active metabolite, norelgestromin, has been utilized in transdermal contraceptive patches. tandfonline.com
Table 2: Key Milestones in this compound Development
| Year | Milestone |
| 1977 | First described in scientific literature drugbank.com |
| 1986 | Introduced as a component of combined oral contraceptives wikipedia.org |
| 1989 | Granted FDA approval nih.govdrugbank.com |
| 1999 | Approved in combination with estradiol for menopausal hormone therapy in the U.S. wikipedia.org |
| 2005 | A generic version for menopausal hormone therapy became available in the U.S. wikipedia.org |
Current Academic Research Paradigms and Unanswered Questions
Current research on this compound continues to explore its nuanced pharmacological profile and potential new applications. A significant area of investigation is its low androgenicity and the associated clinical benefits. researchgate.net Research has focused on its favorable effects on lipid profiles and carbohydrate metabolism compared to more androgenic progestins. nih.govnih.govtandfonline.com Specifically, this compound does not appear to counteract the beneficial increase in high-density lipoprotein (HDL) cholesterol induced by estrogen. nih.govresearchgate.net
The mechanism behind this compound's anti-androgenic effects is a subject of ongoing study. It is understood to involve a low binding affinity for the androgen receptor and an increase in sex hormone-binding globulin (SHBG) levels, which reduces the amount of free, biologically active testosterone. researchgate.netnih.gov Recent research suggests the anti-androgenic activity is also related to the inhibition of 5α-reductase activity. researchgate.nettandfonline.com
Recent studies have also uncovered a novel potential application for this compound as an antibacterial agent. A 2017 study found that it can inhibit the formation of staphylococcal biofilms and re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting it could be a lead compound for developing new antibiotics. wikipedia.org
Despite decades of clinical use and research, some questions remain. While short-term studies have shown a favorable safety profile, the long-term effects on cardiovascular risk are still an area of interest, with some studies suggesting a lower risk of venous thromboembolism compared to other third-generation progestins. nih.govtandfonline.com The precise molecular mechanisms underlying its efficacy in treating acne, beyond its general anti-androgenic properties, are also being further elucidated. researchgate.net Additionally, ongoing research continues to characterize the distinct pharmacological activities of its various metabolites. researchgate.netfda.gov A recent Italian study protocol published in 2025 highlights the continued interest in gathering up-to-date data on the effects of monophasic this compound/ethinyl estradiol on menstrual characteristics and other health parameters. researchprotocols.org
Stereochemical and Structural Aspects of Norgestimate and Analogues
Chemical Structure Elucidation and Characterization
The structure of norgestimate (B1679921) has been elucidated through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. cambridge.orgresearchgate.net HPLC methods have been developed that can effectively separate this compound from its potential degradation products and, crucially, can resolve its geometric isomers. capes.gov.brresearchgate.net The crystal structure reveals two independent molecules in the asymmetric unit, which differ in the conformation of their acetate (B1210297) groups. cambridge.org
This compound's chemical architecture is distinguished by two key functional groups attached to its steroidal backbone, which differentiate it from other progestins. tandfonline.com
C-3 Oxime Group : A defining feature is the oxime group (=N-OH) at the C-3 position of the steroid A-ring. tandfonline.comtandfonline.com This group replaces the C-3 keto group that is characteristic of many androgenic steroid compounds. tandfonline.com This substitution is a primary contributor to the molecule's reduced androgenicity. tandfonline.comtandfonline.com
C-17 Acetate Group : At the C-17 position, an acetate ester is present. tandfonline.comtandfonline.com This C-17 acetate, along with the C-3 oxime, inhibits the molecule's ability to bind to androgen receptors. tandfonline.com this compound acts as a prodrug, and this acetate group is rapidly hydrolyzed in the body to form the primary active metabolite, norelgestromin (B1679859) (17-deacetyl this compound). tandfonline.comresearchgate.net
Ethynyl (B1212043) Group : Like many synthetic progestins, this compound possesses an ethynyl group (-C≡CH) at the C-17α position. nih.gov This group is crucial for its progestational activity.
Table 1: Key Structural Features of this compound
| Feature | Position | Chemical Group | Significance |
| Oxime | C-3 | =N-OH | Replaces keto group, reducing androgenicity. tandfonline.comtandfonline.com |
| Acetate Ester | C-17β | -OC(O)CH₃ | Contributes to prodrug nature; hydrolyzed to active metabolite. tandfonline.comresearchgate.net |
| Ethyl Group | C-13 | -CH₂CH₃ | Part of the gonane (B1236691) steroid structure. tandfonline.comtandfonline.com |
| Ethynyl Group | C-17α | -C≡CH | Essential for progestational activity and allows for chemical modification. nih.govmedchemexpress.com |
Stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements, is a critical aspect of this compound's chemistry. studyrocket.co.ukwikipedia.org The molecule exhibits both geometric and optical isomerism.
Optical Isomerism : this compound is an optically active compound. The biologically active form is the dextrorotatory enantiomer, specifically d-(17α)-13-ethyl-17-(acetyloxy)-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. google.comgoogle.com Enantiomers are non-superimposable mirror images of each other, often designated as d- (dextro) and l- (levo) forms based on their effect on plane-polarized light. studyrocket.co.uklibretexts.org The synthesis of the optically pure d-isomer was a key development for its therapeutic use. google.com
Geometric Isomerism : The oxime group at the C-3 position gives rise to geometric isomers, also known as E/Z isomers (from the German entgegen and zusammen) or syn/anti isomers. wikipedia.orgcapes.gov.brresearchgate.net This isomerism occurs due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime. studyrocket.co.uk Synthesized this compound is typically a mixture of the (E)- and (Z)-oxime isomers. google.comfda.gov These isomers can be separated and characterized using chromatographic techniques like HPLC. researchgate.net
Table 2: Types of Isomerism in this compound
| Type of Isomerism | Description | Relevance to this compound |
| Optical Isomerism | Molecules are non-superimposable mirror images (enantiomers). wikipedia.orgsimply.science | The therapeutically used form is the single d-enantiomer. google.comgoogle.com |
| Geometric Isomerism | Atoms have different spatial arrangements around a double bond (E/Z or cis/trans). studyrocket.co.uk | The C-3 oxime group results in a mixture of E- and Z-isomers. wikipedia.orggoogle.com |
Synthetic Methodologies for this compound and its Key Intermediates
The synthesis of this compound, particularly its optically active d-form, involves multi-step chemical processes. Patent literature outlines several routes for its production, often starting from related steroid precursors.
A common synthetic pathway for high-purity d-norgestimate involves the following key steps google.com:
Starting Material : The process begins with d-norgestrel, which is d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one.
Acetylation : The hydroxyl group at the C-17 position of d-norgestrel is acetylated to form d-(17α)-13-ethyl-17-(acetyloxy)-18,19-dinorpregn-4-ene-20-yn-3-one (d-norgestrel acetate).
Oximation : The keto group at the C-3 position of the acetylated intermediate is reacted with an oximation agent, such as hydroxylamine, to form the C-3 oxime. This step yields d-norgestimate as a mixture of its E- and Z-isomers. google.com
Hydrolysis (for Norelgestromin) : The key intermediate and major metabolite, norelgestromin (17-deacetyl this compound), can be synthesized by the selective hydrolysis of the C-17 acetate group from the E- or Z-isomer of this compound. google.com
An alternative synthesis described involves starting with 13-ethyl-3-methoxygona-2,5(10)-diene-17β-ol, reacting it with hydroxylammonium chloride to form an oxime, followed by oxidation at C-17 and subsequent ethynylation to produce the norelgestromin intermediate. google.com
Targeted Chemical Modification Strategies
The functional groups on the this compound molecule provide sites for targeted chemical modifications to create new analogues or probes for research purposes.
This compound's structure inherently contains a functionality amenable to "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.
The terminal alkyne (ethynyl) group at the C-17α position is a perfect handle for such modifications. nih.govmedchemexpress.com This alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com In this reaction, the alkyne on this compound or its metabolites (like norelgestromin) can be "clicked" onto a molecule containing an azide (B81097) group (-N₃). medchemexpress.com This strategy allows for the straightforward attachment of various molecular entities, such as:
Fluorescent dyes for imaging studies.
Biotin tags for affinity purification.
Linkers for conjugation to other drugs or biomolecules.
The metabolite norelgestromin is explicitly identified as a click chemistry reagent due to its retained alkyne group, demonstrating the potential for using the this compound scaffold in chemical biology and drug discovery applications. medchemexpress.com
Biochemical Metabolism and Metabolite Profiling of Norgestimate
Primary Metabolic Pathways and Biotransformation Kinetics
Norgestimate (B1679921) is considered a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. tandfonline.comresearchgate.netmedkoo.com The primary metabolic transformations of this compound occur rapidly and extensively during its first pass through the gastrointestinal tract and liver. nih.govfda.govwikidoc.orgrxlist.com
Deacetylation to Norelgestromin (B1679859) (17-Deacetyl-Norgestimate)
The initial and major metabolic step for this compound is deacetylation. tandfonline.comresearchgate.netwikipedia.orgcaymanchem.com This process involves the removal of the acetate (B1210297) group at the 17th position of the steroid molecule, leading to the formation of its primary active metabolite, norelgestromin, also known as 17-deacetyl-norgestimate. tandfonline.comcaymanchem.comfda.govresearchgate.net This conversion happens in the gut wall and the liver. fda.govnih.govnih.gov
Norelgestromin is the main contributor to the progestational activity of this compound. tandfonline.comresearchgate.net Following oral administration, peak serum concentrations of norelgestromin are generally reached within two hours. fda.govrxlist.com While this compound itself has a short half-life, the half-life of norelgestromin is significantly longer, exceeding 24 hours, which is attributed to the protective effect of its oxime group against rapid further metabolism. tandfonline.comresearchgate.net
Formation of Norgestrel (B7790687) (Levonorgestrel) as an Active Metabolite
A smaller portion of this compound, estimated to be around 20-25%, is metabolized into another active compound, levonorgestrel (B1675169). tandfonline.comwikipedia.orgresearchprotocols.org Norgestrel is the racemic mixture of dextronorgestrel and the biologically active enantiomer, levonorgestrel. drugbank.com This metabolic pathway involves both deacetylation and deoximation of the parent compound. nih.govdrugbank.com
Identification of Minor Active Metabolites (e.g., Levonorgestrel 17β-Acetate)
In addition to the primary metabolites, a very minor active metabolite, levonorgestrel 17β-acetate, has been identified. wikipedia.orgwikipedia.org This compound, also known as 3-ketothis compound, is formed in small amounts. wikipedia.org Despite its minimal quantity, it exhibits high affinity for the progesterone (B1679170) receptor. wikipedia.orgnih.gov
Secondary Metabolic Transformations
Following the primary metabolic conversions, the active metabolites of this compound undergo further transformations, leading to their inactivation and eventual excretion from the body. researchgate.netwikipedia.org
Hydroxylation and Conjugation (e.g., Glucuronidation, Sulfation)
The metabolites of this compound, including norelgestromin and levonorgestrel, are subject to hydroxylation, a process that introduces hydroxyl groups into the steroid structure. tandfonline.comfda.govfda.govnih.gov Following hydroxylation, these metabolites undergo conjugation reactions. researchgate.netwikipedia.orgnih.gov The two main conjugation pathways are glucuronidation and sulfation, which involve the attachment of glucuronic acid or sulfate (B86663) groups, respectively. tandfonline.comfda.govnih.govdrugs.com These conjugation processes increase the water solubility of the metabolites, facilitating their elimination from the body through urine and feces. fda.govwikidoc.orgrxlist.com
Cleavage and Reduction Reactions (e.g., Oxime Cleavage, Ketone Reduction, Double Bond Reduction)
Further metabolic changes include cleavage of the oxime group and reduction reactions. tandfonline.comtandfonline.com The oxime group at the C3 position can be cleaved, and the ketone group at the same position can be reduced. tandfonline.comtandfonline.com Additionally, the double bond between the C4 and C5 positions of the steroid's A-ring can be reduced. tandfonline.comtandfonline.com These reactions are part of the extensive metabolic cascade that ultimately deactivates the progestogenic compounds. fda.govnih.gov
Interactive Data Table: Major Metabolites of this compound
| Metabolite | Formation Pathway | Primary/Secondary | Activity |
| Norelgestromin | Deacetylation | Primary | Active |
| Norgestrel (Levonorgestrel) | Deacetylation and Deoximation | Primary | Active |
| Levonorgestrel 17β-Acetate | Minor pathway | Minor | Active |
| Hydroxylated Metabolites | Hydroxylation | Secondary | Inactive |
| Glucuronide Conjugates | Glucuronidation | Secondary | Inactive |
| Sulfate Conjugates | Sulfation | Secondary | Inactive |
In Vitro Metabolic Studies Using Cellular and Subcellular Fractions
In vitro studies utilizing human cellular and subcellular fractions have been instrumental in elucidating the metabolic fate of this compound. These experimental systems, which include gastrointestinal mucosa and hepatic microsomes, allow for a detailed investigation of the initial metabolic transformations the compound undergoes.
The gastrointestinal tract and the liver are primary sites for the first-pass metabolism of many orally administered drugs, and this compound is no exception. nih.govresearchgate.net In vitro models have demonstrated that this compound is extensively metabolized in both human intestinal mucosa and liver microsomes. nih.govresearchgate.net
Studies using human intestinal mucosa, specifically from the colon and stomach, have shown that this compound is rapidly deacetylated to its primary metabolite, 17-deacetyl this compound. nih.gov In an experiment involving histologically normal colon mucosa mounted in a Ussing chamber, after two hours of exposure to [3H]this compound, a significant portion of the parent compound was metabolized. nih.gov The resulting mixture contained 38.1% (± 11.6%) unchanged this compound, 49.2% (± 14.5%) as 17-deacetyl this compound, and 8.1% (± 4.5%) as conjugated metabolites. nih.gov Smaller quantities of 3-keto this compound and norgestrel were also detected. nih.gov Similar metabolic activity, with 17-deacetyl this compound as the main product, was observed in stomach tissue. nih.gov
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, also play a crucial role in this compound metabolism. nih.gov In vitro incubations with human liver microsomes revealed that deacetylation to 17-deacetyl this compound occurs even without the presence of cofactors. nih.gov However, in the presence of NADPH, the metabolism is significantly enhanced. nih.gov After a five-hour incubation with NADPH, only 30.5% (± 14.6%) of the initial this compound remained. nih.gov The major metabolite formed was 17-deacetyl this compound, accounting for 39.3% (± 20.5%) of the steroid present. nih.gov Other metabolites identified included norgestrel (10.0% ± 2.3%) and less than 2% of 3-keto this compound, with 15.5% (± 8.9%) remaining as uncharacterized metabolites. nih.gov These findings underscore the rapid deacetylation of this compound by both the gut wall and the liver. nih.govresearchgate.net
Table 1: In Vitro Metabolism of this compound in Human Gastrointestinal Mucosa
| Tissue | Incubation Time (hours) | % this compound Remaining | % 17-deacetyl this compound | % Conjugated Metabolites | Other Metabolites Detected |
|---|---|---|---|---|---|
| Colon Mucosa | 2 | 38.1 ± 11.6 | 49.2 ± 14.5 | 8.1 ± 4.5 | 3-keto this compound, Norgestrel |
Table 2: In Vitro Metabolism of this compound in Human Hepatic Microsomes (5-hour incubation)
| Condition | % this compound Remaining | % 17-deacetyl this compound | % Norgestrel | % 3-keto this compound | % Uncharacterized Metabolites |
|---|---|---|---|---|---|
| Without NADPH | Deacetylation occurs | Major metabolite | Not specified | Not specified | Not specified |
The metabolic conversion of this compound and its metabolites is dependent on specific cofactors, highlighting the involvement of enzymatic systems such as cytochrome P450 (CYP) enzymes. The deacetylation of this compound to 17-deacetyl this compound in liver microsomes can proceed without the presence of NADPH, suggesting the involvement of esterases. nih.gov
However, the subsequent metabolism of 17-deacetyl this compound is explicitly dependent on both NADPH and oxygen. nih.goviarc.fr This dependency is characteristic of CYP-mediated reactions. nih.gov The breakdown of [3H]17-deacetyl this compound in human liver microsomes, which leads to the formation of norgestrel and other metabolites, was shown to require both NADPH and oxygen. nih.govresearchgate.net This indicates that the conversion of the deacetylated metabolite is an oxidative process, likely carried out by the mixed-function oxidase system located in the endoplasmic reticulum. nih.govconicet.gov.ar
Table 3: Cofactor Dependencies for this compound Metabolism
| Metabolic Step | Substrate | Product(s) | Cofactor Dependency | Implied Enzyme System |
|---|---|---|---|---|
| Deacetylation | This compound | 17-deacetyl this compound | Independent of NADPH | Esterases |
Receptor Pharmacology and Molecular Interactions of Norgestimate
Progesterone (B1679170) Receptor (PR) Binding and Agonist Activity
The progestational effects of norgestimate (B1679921) are central to its clinical applications and are a direct consequence of its interaction with the progesterone receptor (PR).
This compound itself demonstrates a notable affinity for the progesterone receptor. In binding assays using rabbit uterine receptors, this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 3.5 nM to 5.01 nM. tandfonline.comtandfonline.comfda.gov Its relative binding affinity (RBA) for the PR has been reported to be similar to that of natural progesterone. nih.gov One study reported an RBA of 1.24 for this compound. tandfonline.comtandfonline.com However, other studies using human uterine cytosol have suggested that this compound has a lower RBA, indicating it functions more as a prodrug whose metabolites are the primary active compounds. nih.gov this compound and its metabolite norelgestromin (B1679859) act as partial agonists at the progesterone receptor. tandfonline.comresearchgate.net
Interactive Table: Progesterone Receptor Binding Data for this compound
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) |
| This compound | Rabbit Uterine | 3.5 - 5.01 tandfonline.comtandfonline.comfda.gov | 1.24 tandfonline.comtandfonline.com |
| This compound | Human Myometrial | - | 0.8% (L-isomer) nih.gov |
| This compound | - | 13 (EC50) tandfonline.comresearchgate.net | - |
This compound is considered a prodrug because it is rapidly and extensively metabolized in the body. medkoo.comfda.gov Its primary active metabolite is norelgestromin (also known as 17-deacetylthis compound or levonorgestrel (B1675169) 3-oxime), which is responsible for most of the progestational activity. tandfonline.comalessandragraziottin.it A smaller portion of this compound is converted to levonorgestrel. glowm.comwikipedia.org
Interactive Table: Comparative Progesterone Receptor Binding of this compound and its Metabolites
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) vs. Progesterone (P) or Promegestone |
| This compound | Rabbit Uterine | 5.01 fda.gov | Similar to P nih.gov |
| Norelgestromin | Rabbit Uterine | 2.82 fda.gov | Similar to P nih.gov |
| Levonorgestrel Acetate (B1210297) | Human Myometrial | - | 110% (vs. R5020) nih.gov |
| Levonorgestrel | Rabbit Uterine | 0.71 fda.gov | ~5x that of P nih.gov |
| Norelgestromin | - | 11.1 (EC50) tandfonline.comresearchgate.net | 10% (vs. Promegestone) wikipedia.org |
| Levonorgestrel | - | - | 150% (vs. Promegestone) wikipedia.org |
There is evidence supporting both direct activity of this compound at the PR and its function as a prodrug. The sustained potency of this compound when administered subcutaneously suggests that its progestational activity is not entirely dependent on first-pass hepatic metabolism, indicating some direct action. tandfonline.comtandfonline.com However, competition binding experiments strongly suggest that this compound primarily acts as a prodrug. nih.gov The rapid conversion of this compound to its more active metabolites, norelgestromin and levonorgestrel, which then bind with high affinity to the PR, is considered the main mechanism of its biological effect. researchgate.netnih.gov While norelgestromin is found in high concentrations in circulation, its binding to the human progesterone receptor is relatively low. glowm.com
Androgen Receptor (AR) Interactions
A key characteristic of this compound is its minimal androgenic activity, which is a result of its specific interactions with the androgen receptor (AR).
This compound exhibits a very weak affinity for the androgen receptor. tandfonline.com In radioligand binding assays using rat prostatic receptors, the IC50 of this compound for the AR was 764 nM, significantly higher than its IC50 for the PR (3.5 nM). tandfonline.comtandfonline.comcaymanchem.com This translates to a high androgen-to-progestin receptor binding selectivity ratio of 219, indicating a highly selective progestational response with minimal androgenic potential. tandfonline.comtandfonline.com The relative binding affinity of this compound for the rat prostatic AR is only about 0.3% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.org
Interactive Table: Androgen and Progesterone Receptor Binding and Selectivity
| Compound | AR IC50 (nM) (Rat Prostatic) | PR IC50 (nM) (Rabbit Uterine) | AR:PR Selectivity Ratio (IC50) | RBA for AR (vs. DHT) |
| This compound | 764 - 857 tandfonline.comtandfonline.comfda.govcaymanchem.com | 3.5 - 5.01 tandfonline.comtandfonline.comfda.gov | 219 tandfonline.comtandfonline.com | 0.3% wikipedia.org |
| Norelgestromin | 156 fda.gov | 2.82 fda.gov | 48 wikipedia.org | 1.3% tandfonline.comwikipedia.org |
| Levonorgestrel | 11 fda.gov | 0.71 fda.gov | 11 wikipedia.org | 22% wikipedia.org |
| Progesterone | - | 1.87 fda.gov | 93 wikipedia.org | - |
The low androgenicity of this compound is directly linked to its chemical structure. tandfonline.com The presence of a C-3 oxime group, which replaces the C-3 keto group typical of androgenic compounds, is a primary factor in reducing its ability to bind to the androgen receptor. tandfonline.comnih.gov Additionally, the C-17 acetate group further inhibits its binding to the AR. tandfonline.com These structural modifications distinguish this compound from other 19-nortestosterone derivatives like levonorgestrel, contributing to its favorable profile of high progestational selectivity and minimal androgenic side effects. tandfonline.comnih.gov
Estrogen Receptor (ER) Interactions
The estrogenic activity of this compound and its metabolites is a key aspect of its pharmacological profile, demonstrating selective interactions with estrogen receptor subtypes.
This compound and its primary active metabolite, norelgestromin, exhibit selective agonist activity at the Estrogen Receptor α (ERα), while showing no significant activity at the Estrogen Receptor β (ERβ). tandfonline.comresearchgate.netnih.gov This selective binding indicates that the estrogenic effects of this compound are mediated specifically through the ERα pathway. The potency of this interaction is characterized as a partial agonism with relatively low affinity. researchgate.netnih.gov
Research using human receptor-responsive cell lines has determined the half-maximal effective concentrations (EC50) for this agonist activity. These findings quantify the concentration at which the compounds produce half of their maximal response at the ERα receptor.
| Compound | Receptor | Activity | EC50 (nM) | Source |
|---|---|---|---|---|
| This compound | ERα | Agonist | 30.4 | tandfonline.comresearchgate.netnih.gov |
| Norelgestromin (17-deacetylthis compound) | ERα | Agonist | 43.4 | tandfonline.comresearchgate.netnih.gov |
| This compound | ERβ | Inactive | N/A | tandfonline.comresearchgate.net |
| Norelgestromin (17-deacetylthis compound) | ERβ | Inactive | N/A | tandfonline.comresearchgate.net |
Glucocorticoid Receptor (GR) Interactions
This compound's interaction with the glucocorticoid receptor is characterized by low affinity and antagonistic properties.
This compound and its metabolite norelgestromin have been identified as full antagonists at the glucocorticoid receptor (GR). researchgate.netnih.gov However, their binding affinity for the GR is very low, suggesting that this interaction may not be clinically significant under normal conditions. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC50), which measures the concentration of the compound needed to inhibit 50% of the receptor's activity, reflects this low affinity.
| Compound | Receptor | Activity | IC50 (nM) | Source |
|---|---|---|---|---|
| This compound | GR | Antagonist | 325 | tandfonline.comresearchgate.netnih.gov |
| Norelgestromin (17-deacetylthis compound) | GR | Antagonist | 255 | tandfonline.comresearchgate.netnih.gov |
Mineralocorticoid Receptor (MR) Interactions
The interaction of this compound with the mineralocorticoid receptor demonstrates antagonistic activity with a moderate level of affinity.
This compound and norelgestromin act as antagonists at the mineralocorticoid receptor (MR). researchgate.netnih.gov While initial reports described the binding affinity as negligible, subsequent research has established a moderate affinity for the MR. tandfonline.comresearchgate.net This anti-mineralocorticoid activity is considered clinically relevant, as it may counteract sodium and water retention. tandfonline.comtandfonline.com The binding affinity has been quantified through both IC50 values and the inhibition constant (Ki) against aldosterone, the primary natural ligand for the MR.
| Compound | Receptor | Activity | Binding Affinity (nM) | Source |
|---|---|---|---|---|
| This compound | MR | Antagonist | IC50: 81.2 | researchgate.netnih.gov |
| Norelgestromin (17-deacetylthis compound) | MR | Antagonist | IC50: 83.7 | researchgate.netnih.gov |
| This compound | MR | Antagonist | Ki: 232 | tandfonline.comtandfonline.com |
| Norelgestromin (17-deacetylthis compound) | MR | Antagonist | Ki: 140 | tandfonline.comtandfonline.com |
Interactions with Sex Hormone-Binding Globulin (SHBG)
Indirect Modulation of SHBG Levels via Estrogenic Co-Administration
When this compound is administered in combination with an estrogen, typically ethinyl estradiol (B170435), it leads to a pronounced increase in the hepatic synthesis and serum concentrations of SHBG. fda.govtandfonline.comwebmd.com This effect is primarily driven by the estrogenic component of the formulation, as estrogens are known to stimulate SHBG production. nih.govmedicalnewstoday.com However, the choice of progestin significantly influences the magnitude of this estrogen-induced rise. Progestins with higher androgenicity can partially counteract the effect of estrogen on SHBG. tandfonline.com
This compound is considered to have minimal intrinsic androgenicity and does not significantly oppose the stimulatory effect of ethinyl estradiol on SHBG levels. fda.govsmj.org.sa Consequently, combined oral contraceptives containing this compound and ethinyl estradiol result in a substantial elevation of circulating SHBG. tandfonline.com Clinical studies have demonstrated that treatment with a combination of 250 µg of this compound and 35 µg of ethinyl estradiol can increase SHBG levels by 200-240% from baseline. nih.gov Another study comparing a this compound/ethinyl estradiol regimen to a levonorgestrel/ethinyl estradiol regimen found that the this compound-containing preparation produced significantly higher SHBG levels. nih.gov This elevation in SHBG contributes to the anti-androgenic properties of the combination by increasing the binding of endogenous androgens like testosterone (B1683101), thereby reducing the concentration of free, biologically active testosterone. fda.govnih.gov
Structure Activity Relationship Sar Studies of Norgestimate
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. medcraveonline.comwikipedia.org For progestins like norgestimate (B1679921), QSAR models help to establish a statistically significant correlation between the molecular structure and activities such as receptor binding affinity and oral contraceptive potency. wikipedia.orgunicamp.br
Chemometrics applies mathematical and statistical methods to chemical data. mdpi.com In the study of progestins, including this compound, various chemometric techniques are employed to analyze the complex relationships between molecular descriptors and biological activity. mdpi.comunicamp.br
Principal Component Analysis (PCA): PCA is a statistical procedure used to reduce the dimensionality of a large set of variables while retaining most of the information. mdpi.comdiva-portal.org In QSAR studies of progestogens, PCA has been used to identify the most critical descriptors that explain the variance in biological activities. unicamp.brresearchgate.net For instance, a study on a series of progestogens found that over 96% of the information regarding their activity could be explained by the first three principal components, indicating that progestogen activity is a three-dimensional phenomenon. unicamp.br
Hierarchical Cluster Analysis (HCA): HCA is a method of cluster analysis which seeks to build a hierarchy of clusters. In SAR studies of contraceptive progestogens, HCA has been used to classify molecules with high activity as distinct from those with low activity, based on descriptors selected by PCA. unicamp.brresearchgate.net
Neural Networks (NN): Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are particularly useful for modeling non-linear relationships between chemical structure and biological activity. unicamp.br In the context of progestogen SAR, neural networks have successfully classified high-activity molecules from low-activity ones, using the same descriptors identified through PCA. unicamp.brresearchgate.net Studies comparing different QSAR methods have shown that a genetic neural network (GNN) protocol can achieve superior results in predicting the progesterone (B1679170) receptor binding affinity of steroids. acs.org
The biological activity of this compound and other progestins is significantly correlated with various calculated physicochemical parameters and electronic indices. unicamp.br These descriptors quantify different aspects of the molecule's properties. frontiersin.orgmlsu.ac.in
Physicochemical Parameters: These include properties like lipophilicity (logP), molar refractivity, and molecular weight. frontiersin.orgmlsu.ac.in For example, the oral contraceptive activity of a series of progestogens has been correlated with a specific set of physicochemical parameters identified through PCA. unicamp.br
Electronic Indices: These descriptors relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moments. frontiersin.org The electronic indices method (EIM) has been used to discriminate between high and low activity progestogens by analyzing the difference in electron densities of selected molecular orbitals in specific regions of the molecules. unicamp.br
A study utilizing the semi-empirical Austin Model 1 (AM1) method to calculate these parameters found that different sets of descriptors correlated with oral contraceptive activity, androgenic effect, and binding affinity for sex hormone-binding globulin (SHBG), suggesting that the progestogen-receptor interaction is dependent on the specific biological activity being measured. unicamp.br
Below is a table summarizing key physicochemical parameters and their relevance in QSAR studies.
| Parameter | Description | Relevance in Drug Design |
| Lipophilicity (logP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group and its polarizability. | Relates to the size and binding of the molecule to the receptor. |
| Molecular Weight (MW) | The mass of a molecule. | Affects diffusion and transport across biological membranes. |
| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences polar interactions with the receptor. |
| E-state Index | Encodes information about the topology and electronic environment of molecular fragments. researchgate.net | Useful for identifying structural attributes responsible for various biological responses. researchgate.net |
Activity Landscape Analysis and Matched Molecular Pair (MMP) Approaches
Activity landscape analysis provides a visual representation of the relationship between structural similarity and biological activity. researchgate.net A key concept in this analysis is the "activity cliff," which represents a pair of structurally similar molecules with a large difference in potency. researchgate.net
Matched Molecular Pair (MMP) analysis is a computational technique that identifies pairs of molecules differing by a single, well-defined structural transformation. eyesopen.comknime.comwikipedia.org This method is powerful for understanding how small chemical modifications can impact a compound's properties. wikipedia.org In the context of this compound, MMP analysis can be used to compare its activity with structurally related steroids. For example, an analysis identified an activity cliff pair between this compound and testosterone (B1683101) propionate. researchgate.net This highlights how a specific structural change can lead to a significant shift in biological activity.
The general steps in an MMP analysis include:
Preparation of input structures.
Indexing the structures to identify common cores and substituent changes.
Extraction of transformations and matched molecular pairs. eyesopen.com
This data-driven approach allows for the systematic mining of large datasets to identify transformations that consistently lead to desired changes in activity. eyesopen.com
Impact of Stereochemistry and Specific Functional Groups on Biological Activity
The stereochemistry and the presence of specific functional groups in the this compound molecule are critical determinants of its biological activity. tandfonline.comnih.gov Stereoisomers, which have the same chemical formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles. nih.govnih.govbiomedgrid.com
This compound itself is a prodrug and is metabolized into several active compounds, primarily norelgestromin (B1679859) (the major metabolite) and levonorgestrel (B1675169). tandfonline.comnih.govresearchprotocols.org The unique structural features of this compound contribute to its distinct activity profile.
C-3 Oxime Group: A defining feature of this compound is the oxime group at the C-3 position. tandfonline.com This modification, replacing the typical 3-keto group found in many androgenic compounds, is a key contributor to this compound's reduced androgenicity compared to progestins like levonorgestrel. tandfonline.comnih.gov The oxime group also protects the molecule from rapid metabolism. tandfonline.com The stereochemistry of the oxime group (E/Z isomerism) can also influence biological activity. mdpi.com
C-17 Acetate (B1210297) Group: The acetate group at the C-17 position is rapidly hydrolyzed to form norelgestromin, which is responsible for most of the progestational activity of the parent compound. tandfonline.com This deacetylation is an essential step in the bioactivation of this compound. fda.gov
The table below summarizes the relative binding affinities (RBAs) of this compound and its metabolites to the progesterone receptor (PR) and androgen receptor (AR), illustrating the impact of these functional groups.
| Compound | Relative Binding Affinity for PR (%) | Relative Binding Affinity for AR (%) |
| Progesterone | 100 | 0.003-0.025 (vs. DHT) |
| This compound | 1.2 - 15 | 0.003-0.025 (vs. DHT) |
| Norelgestromin | 10 | - |
| Levonorgestrel | 125 - 150 | 0.220 (vs. DHT) |
| 3-keto this compound | ~500 (vs. Progesterone) | 0.003-0.025 (vs. DHT) |
| Data compiled from multiple sources. wikipedia.orgnih.govpharmgkb.org |
These data demonstrate that while levonorgestrel has a high affinity for both the PR and AR, this compound and its primary metabolites exhibit a more selective progestational effect with significantly lower androgen receptor affinity. nih.gov The ratio of androgen to progestin receptor binding affinity serves as a measure of selectivity, with a higher ratio indicating better selectivity. nih.gov this compound shows a much greater selectivity than levonorgestrel. nih.gov
Enzymatic and Protein Binding Interactions of Norgestimate and Its Metabolites
Modulation of 5α-Reductase Activity
A significant component of norgestimate's anti-androgenic effect is its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). tandfonline.comresearchgate.net Elevated DHT concentrations are a key factor in the pathogenesis of androgenic skin disorders. tandfonline.com
In vitro research using breast skin models has demonstrated that This compound (B1679921) is a potent inhibitor of 5α-reductase activity. tandfonline.comresearchgate.net One study reported a 50% inhibition (IC50) at a concentration of 10 pM, which is in the range of the well-known 5α-reductase inhibitor, finasteride (B1672673) (IC50 of 1 pM). tandfonline.com Other studies have reported an IC50 value of 10 µM. researchgate.netnih.gov this compound and dienogest, in particular, have been noted for combining 5α-reductase inhibition with minimal androgenic potential. researchgate.netnih.gov When compared to other progestins, this compound demonstrates a significant inhibitory effect. tandfonline.comnih.gov
| Compound | IC50 for 5α-Reductase Inhibition (in vitro) |
|---|---|
| This compound | 10 pM |
| Levonorgestrel (B1675169) | 52 pM |
| Dienogest | 55 pM |
| Cyproterone (B1669671) Acetate (B1210297) | 87 pM |
| Gestodene (B1671452) | 98 pM |
| Finasteride (Reference) | 1 pM |
Data sourced from in vitro breast skin models. tandfonline.comtandfonline.com
Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2B6, CYP2C9)
This compound undergoes rapid and extensive metabolism. drugbank.comnih.gov Following administration, it is deacetylated to its primary active metabolite, 17-deacetylthis compound, also known as norelgestromin (B1679859) (NGMN). nih.govdrugbank.com This metabolite is further deoximated to form another active metabolite, norgestrel (B7790687) (NG), which exists as levonorgestrel. drugbank.commedchemexpress.com
The metabolism of these active compounds is heavily reliant on the cytochrome P450 (CYP450) enzyme system.
17-deacetylthis compound (Norelgestromin) : The metabolism of this primary metabolite is principally carried out by CYP3A4. nih.govdrugbank.com Studies have determined that the fraction of NGMN metabolized (fm) by CYP3A4 is 0.57. nih.gov CYP2B6 and, to a lesser degree, CYP2C9 also contribute to its metabolism. nih.govdrugbank.com
Norgestrel (Levonorgestrel) : This downstream metabolite is also oxidized by CYP3A4. nih.govdrugbank.com
In addition to being substrates, this compound and its metabolites act as reversible, competitive inhibitors of various CYP450 isoenzymes, as demonstrated in studies using human liver microsomes. fda.gov
| Compound | CYP450 Isozymes Competitively Inhibited |
|---|---|
| This compound | CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |
| 17-deacetylthis compound (Norelgestromin) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |
| D-norgestrel (Levonorgestrel) | CYP2A6, CYP2C9, CYP2C19, CYP3A4/5 |
Data from in vitro studies on human liver microsomes. fda.gov
UDP-Glucuronosyltransferase (UGT) Interactions (e.g., UGT1A1)
Phase II metabolic reactions, specifically glucuronidation, are also critical for the elimination of this compound's metabolites. The enzyme UGT1A1 is primarily responsible for the O-glucuronidation of norgestrel. nih.govdrugbank.com Research has shown that CYP3A4 and UGT1A1 together have a major role in the clearance of norgestrel, with a combined fraction metabolized (fm) value of 1, indicating they are responsible for nearly all of its elimination. nih.gov While the metabolism of this compound's primary metabolite, norelgestromin, is dominated by CYP enzymes, UGTs may also play a minor role. springermedizin.de
| Metabolite | Primary Metabolic Enzymes |
|---|---|
| 17-deacetylthis compound (Norelgestromin) | CYP3A4 (major), CYP2B6, CYP2C9 |
| Norgestrel (Levonorgestrel) | CYP3A4, UGT1A1 |
Summary of key metabolic pathways. nih.govdrugbank.com
Influence on Androgen Receptor (AR) Trafficking and Subnuclear Distribution
Beyond enzymatic inhibition, the anti-androgenic activity of this compound is also a function of its complex influence on androgen receptor (AR) dynamics, specifically AR trafficking and subnuclear distribution. tandfonline.comnih.govtandfonline.com This mechanism involves the process where the AR, upon binding to an androgen, translocates into the cell nucleus to interact with target DNA sequences and regulate gene expression. tandfonline.com
This compound and its metabolite, norelgestromin, have been shown to modulate this process. In one study, both compounds were found to decrease AR transcriptional activity. tandfonline.com This effect, however, was less pronounced than that of a potent anti-androgen like cyproterone acetate. tandfonline.com This modulation of AR activity at the nuclear level is a key component of the multifaceted anti-androgenic profile of this compound. tandfonline.comresearchgate.net
| Compound | Decrease in AR Transcriptional Activity |
|---|---|
| This compound and Norelgestromin | 24% |
| Cyproterone Acetate (Reference) | 47% |
Comparative data at the same concentration. tandfonline.com
Advanced Analytical Methodologies for Norgestimate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of norgestimate (B1679921), its metabolites, and related impurities. The choice of technique depends on the analytical objective, whether it is for routine quality control, metabolite profiling in biological samples, or resolving challenging isomeric forms.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in pharmaceutical formulations. researchgate.netcolab.ws Reversed-phase HPLC methods are commonly developed for simultaneous quantification of this compound and its potential impurities. researchgate.net These stability-indicating assays are essential for quality control, ensuring the purity and efficacy of the drug product. researchgate.netcapes.gov.br
A key challenge in this compound analysis is the presence of its syn and anti isomers, which must be separated for accurate quantification. capes.gov.brresearchgate.net Specific HPLC methods have been developed to resolve these isomers, often using a mobile phase consisting of a mixture of water, tetrahydrofuran, and methanol (B129727) on a reversed-phase column. capes.gov.brresearchgate.net
In metabolic studies, where tracking the fate of the drug is necessary, radiometric HPLC is employed. eco-vector.com Following administration of radiolabeled this compound, typically with tritium (B154650) ([³H]), metabolites are separated by HPLC and quantified by detecting their radioactivity. eco-vector.com This approach was instrumental in in-vitro studies using human intestinal mucosa and liver microsomes, which demonstrated that this compound is rapidly deacetylated to 17-deacetyl this compound. eco-vector.com
Table 1: Selected HPLC Methods for this compound and Impurity Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| This compound (syn/anti isomers), Ethinyl Estradiol (B170435) | 5-µm, reversed-phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) | UV | Assay in tablets, separation of syn/anti isomers. | capes.gov.br |
| This compound, Ethinyl Estradiol, and potential impurities | sub-2µm fused core particle C8 (150mm x 4.6mm) | Gradient of water and acetonitrile | UV at 230 nm | Quantification of impurities in combination drug product. | researchgate.net |
| [³H]this compound and metabolites | Not specified | Not specified | Radiometric | In-vitro metabolism study in human gut and liver microsomes. | eco-vector.com |
While HPLC with UV detection is suitable for pharmaceutical dosage forms, the analysis of this compound and its metabolites in biological matrices like human serum requires the higher sensitivity and specificity of mass spectrometry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis of this compound metabolites. icr.ac.uk This technique offers the ability to quantify multiple analytes simultaneously at very low concentrations (pg/mL levels). researchgate.net Methods have been developed for the simultaneous determination of this compound (NGM), 17-deacetylthis compound (17-DA-NGM), 3-ketothis compound, and norgestrel (B7790687) (NGL) in human serum. researchgate.net Sample preparation typically involves solid-phase extraction (SPE) to remove interfering substances from the plasma. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for these compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for steroid analysis, often considered a "gold standard" for forensic substance identification. eco-vector.com It provides excellent separation and structural information. However, its application to compounds like this compound can require chemical derivatization to increase their volatility and thermal stability, which adds complexity to the sample preparation. icr.ac.uk For this reason, LC-MS is often preferred for the analysis of progestins like this compound and its metabolites. icr.ac.uk Nevertheless, GC-MS has been successfully used for metabolic profiling of various progestins and for the analysis of related steroid hormones like progesterone (B1679170) and levonorgestrel (B1675169) in biological samples. eco-vector.comnih.govresearchgate.netresearchgate.net
Table 2: LC-MS/MS Parameters for Quantification of this compound and its Major Metabolite
| Analyte | Internal Standard | Ionization Mode | Mass Transition (m/z) | Linear Range (pg/mL) | Reference |
|---|---|---|---|---|---|
| 17-desacetyl this compound | 17-desacetyl this compound D6 | ESI Positive | 328.4 → 124.1 | 20–5000 | researchgate.net |
| Levonorgestrel | Levonorgestrel D6 | ESI Positive | 328.2 → 90.9 | 100–30000 | researchgate.net |
| This compound | This compound-d6 | ESI Positive, after derivatization | Not Specified | 5–500 | researchgate.net |
Capillary Electrochromatography (CEC) is a hybrid analytical technique that merges the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. oup.comscispace.comoup.com A key advantage of CEC is the generation of a plug-like flow profile by an electroosmotic flow (EOF), which minimizes band broadening and results in significantly higher separation efficiencies compared to the parabolic flow in pressure-driven HPLC. researchgate.net
A CEC method was developed for the rapid separation of this compound and its degradation-related impurities, demonstrating a significant reduction in analysis time—over 50% faster than the conventional HPLC method. oup.comscispace.com The technique proved highly efficient, achieving baseline separation of this compound from its impurities, including its syn and anti isomers, in under 15 minutes. oup.com The method's performance was optimized by adjusting parameters such as the organic solvent composition (acetonitrile and tetrahydrofuran), buffer concentration, and applied voltage. oup.comoup.com
Table 3: Performance Comparison Between CEC and HPLC for this compound Isomer Analysis
| Parameter | Capillary Electrochromatography (CEC) | High-Performance Liquid Chromatography (HPLC) | Reference |
|---|---|---|---|
| Analysis Time | < 15 minutes | > 30 minutes | oup.comscispace.com |
| Plate Number (syn-norgestimate) | 118,000 plates/meter | Lower (not specified, but typically an order of magnitude less) | oup.com |
| Plate Number (anti-norgestimate) | 115,000 plates/meter | Lower | oup.com |
| Key Advantage | High efficiency and rapid analysis | Robustness and widespread availability | oup.comresearchgate.net |
Spectroscopic and Spectrometric Techniques for Structural Characterization
While chromatography separates components, spectroscopy is used to identify their molecular structure.
Infrared (IR) absorption spectrophotometry is a fundamental technique used for the chemical identification of pharmaceutical compounds. tutorchase.com The method is based on the principle that specific chemical bonds and functional groups within a molecule absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. vscht.cz This absorption pattern creates a unique spectral "fingerprint" for the molecule. tutorchase.com
For this compound, IR spectroscopy is used as an identity test by comparing the absorption spectrum of a sample to that of a reference standard. maricopa.edu The presence of key functional groups in the this compound structure gives rise to characteristic absorption bands:
O-H stretch (from the oxime group) typically appears as a broad band.
C≡C stretch (from the ethynyl (B1212043) group) shows a sharp absorption in the 2100-2260 cm⁻¹ region. libretexts.org
C=O stretch (from the acetate (B1210297) ester group) gives a strong, sharp peak around 1735 cm⁻¹. libretexts.org
C=N stretch (from the oxime group) absorbs in the 1620-1680 cm⁻¹ region.
By confirming the presence of these characteristic peaks, IR spectrophotometry provides definitive structural confirmation of the this compound molecule.
Method Development for Isomer Resolution (Syn and Anti Isomers)
This compound exists as a mixture of two geometric isomers about the oxime C=N double bond: the syn-isomer (Z-isomer) and the anti-isomer (E-isomer). researchgate.net Pharmacopoeial methods require the separation and quantification of these two isomers. capes.gov.br Developing analytical methods capable of resolving these isomers is a critical aspect of this compound analysis.
Both normal-phase and reversed-phase HPLC have been successfully applied to separate the syn and anti isomers of this compound and other related steroid oximes. researchgate.net One effective reversed-phase HPLC method utilizes a mobile phase of water, tetrahydrofuran, and methanol to achieve baseline separation. capes.gov.br
For definitive identification of the elution order of the isomers, HPLC is often coupled with other techniques. researchgate.net For instance, the separated isomers can be collected and analyzed by ¹H NMR spectroscopy. researchgate.net The chemical shifts of the proton at the C4 position are distinct for each isomer, allowing for unambiguous assignment. researchgate.net Furthermore, techniques like Capillary Electrochromatography (CEC) have also proven highly effective and rapid in resolving the syn and anti this compound isomers. oup.com
Challenges in Parent Compound Quantification due to Rapid Metabolism
The quantification of the parent compound this compound in biological matrices presents a significant analytical challenge due to its extensive and rapid metabolism. wikipedia.orgmedicines.org.uknih.gov Upon oral administration, this compound undergoes a profound first-pass metabolism in the gastrointestinal tract and liver. nih.govdrugs.comhres.ca This metabolic process is so swift and complete that unchanged this compound is either undetectable or found at very low concentrations (pg/mL range) in systemic circulation, and only for a brief period of about 6 hours post-dose. wikipedia.orgmedicines.org.ukresearchgate.net
This rapid conversion makes the direct measurement of the parent drug and the determination of its oral bioavailability exceptionally difficult. wikipedia.orggeneesmiddeleninformatiebank.nl Consequently, for a considerable time, bioequivalence studies for oral contraceptives containing this compound focused on quantifying its primary and major active metabolite, 17-deacetylthis compound (also known as norelgestromin), instead of the parent compound. geneesmiddeleninformatiebank.nlsante.frresearchgate.net Regulatory guidance has acknowledged that for certain prodrugs like this compound, which have low plasma concentrations and are quickly eliminated, demonstrating bioequivalence for the main active metabolite is an acceptable approach. sante.fr
The primary metabolic pathway involves the deacetylation of this compound to form 17-deacetylthis compound. fda.govresearchgate.net Further metabolism of 17-deacetylthis compound and subsequent hepatic metabolism leads to the formation of other metabolites, including the active metabolite norgestrel, and various hydroxylated and conjugated compounds. wikipedia.orgnih.govdrugs.com In vitro studies using human intestinal mucosa and liver microsomes have substantiated this rapid metabolic conversion. nih.gov For instance, when incubated with human colon tissue, a significant portion of this compound is converted to 17-deacetylthis compound within two hours. nih.goviarc.fr Similarly, incubation with human liver microsomes in the presence of NADPH results in the metabolism of a large fraction of the parent compound within five hours. nih.gov
Table 1: In Vitro Metabolism of this compound in Human Tissues
This table summarizes the metabolic breakdown of this compound after incubation with human colon mucosa and liver microsomes, highlighting the rapid formation of its primary metabolite.
| Biological Matrix | Incubation Time | % Unaltered this compound | % 17-deacetylthis compound | % Other Metabolites |
| Human Colon Mucosa | 2 hours | 38.1% | 49.2% | 12.7% (Conjugated metabolites, 3-keto this compound, norgestrel, etc.) |
| Human Liver Microsomes (with NADPH) | 5 hours | 30.5% | 39.3% | 25.5% (Norgestrel, 3-keto this compound, etc.) |
Data sourced from in vitro studies on human tissues. nih.gov
The difficulty in detecting the parent compound necessitated the development of highly sensitive and specific analytical methods. researchgate.net Advances in analytical technology, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS), have enabled the simultaneous quantification of this compound and its key metabolites at the low picogram-per-milliliter levels found in human plasma. researchgate.netnih.govnih.gov These sophisticated methods are crucial for modern bioequivalence studies where health authorities may now request data on the parent compound in addition to its metabolites. researchgate.net
To achieve the required sensitivity, these methods often incorporate specific sample preparation techniques. For instance, to enhance the mass spectrometric response, derivatization of the analytes with reagents like dansyl chloride may be employed. researchgate.net Furthermore, special sample handling procedures are necessary to ensure the integrity of the measurements, such as using sodium fluoride/potassium oxalate (B1200264) as an anticoagulant to minimize the ex-vivo enzymatic conversion of this compound to 17-deacetylthis compound in the collected blood samples. researchgate.net The validation of these methods establishes their accuracy, precision, and linearity over the required concentration ranges. nih.govnih.govdrugbank.com
Table 2: Example of a Validated LC-MS/MS Method for this compound and Metabolite Quantification in Human Serum
This interactive table shows the performance characteristics of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed for the simultaneous determination of this compound and its metabolites.
| Analyte | Linearity Range (ng/mL) | Inter-Assay Reproducibility (%RSD) | Overall Recovery (%) |
| This compound (NGM) | 0.5 - 5.0 | < 10% | 72 - 92% |
| 17-deacetylthis compound (17-DA-NGM) | 0.1 - 5.0 | < 10% | 72 - 92% |
| 3-ketothis compound (3-keto-NGM) | 0.5 - 5.0 | < 10% | 72 - 92% |
| Norgestrel (NGL) | 0.1 - 5.0 | < 10% | 72 - 92% |
%RSD = Percent Relative Standard Deviation. Data adapted from a validated analytical method. nih.gov
Computational and Theoretical Studies on Norgestimate
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding of norgestimate (B1679921) and its metabolites to target receptors, primarily the progesterone (B1679170) receptor (PR) and to a lesser extent, the estrogen receptor (ER).
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies are crucial for understanding its high selectivity for the progesterone receptor. apexbt.com Studies have shown that this compound and its active metabolite, norelgestromin (B1679859), fit snugly into the ligand-binding pocket of the PR. The interactions often involve key amino acid residues such as Leu-715, Leu-718, Met-756, and Met-759, which are also known to interact with the native ligand, norethindrone. kau.edu.sa The binding affinity is influenced by a combination of hydrophobic interactions and, in some cases, hydrogen bonding. kau.edu.sa
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions. biorxiv.orgnih.gov For hormone receptors like PR and ER, MD simulations can illustrate how the binding of a ligand like this compound can induce or stabilize specific receptor conformations, leading to agonistic or antagonistic effects. biorxiv.orgnih.govresearchgate.net For instance, simulations can show how the flexibility of certain receptor loops, such as those near helix H12, is altered upon ligand binding, which is a key determinant of the receptor's transcriptional activity. biorxiv.orgnih.gov While specific MD simulation studies exclusively on this compound are not extensively published, the principles are well-established from studies on similar progestins and other nuclear receptor ligands. biorxiv.orgnih.govresearchgate.netmdpi.com
A summary of typical interacting residues in progesterone receptor docking studies is presented below:
| Interacting Residue | Type of Interaction | Significance |
|---|---|---|
| Leu-715 | Hydrophobic | Contributes to the stability of the ligand-receptor complex. kau.edu.sa |
| Leu-718 | Hydrophobic | Forms part of the hydrophobic binding pocket. kau.edu.sa |
| Asn-719 | Hydrogen Bond/Hydrophobic | Can form hydrogen bonds with suitable ligands. kau.edu.sa |
| Met-756 | Hydrophobic | Key residue in the binding site. kau.edu.sa |
| Met-759 | Hydrophobic | Contributes to the overall binding affinity. kau.edu.sa |
| Met-801 | Hydrophobic | Another important residue for hydrophobic interactions. kau.edu.sa |
| Cys-891 | Hydrophobic | Participates in the hydrophobic pocket. kau.edu.sa |
Chemogenomic Approaches for Drug-Target Interaction Prediction
Chemogenomics integrates chemical and genomic data to systematically predict drug-target interactions (DTIs). researchgate.nettcmsp-e.com This approach is particularly useful for identifying potential new targets for existing drugs (drug repositioning) or for predicting the polypharmacology of a compound, where a drug interacts with multiple targets. tcmsp-e.com
For this compound, chemogenomic methods can be used to build predictive models based on its chemical structure and the genomic information of various potential protein targets. researchgate.netresearchgate.netwdh.ac.id These models, often employing machine learning or deep learning algorithms, can screen large databases of proteins to predict novel interactions. nih.govfrontiersin.orgnih.govmdpi.comarxiv.org For example, by comparing the chemical features of this compound with a library of compounds with known target interactions, it's possible to infer potential off-target effects or new therapeutic applications. researchgate.net While specific, large-scale chemogenomic screening results for this compound are not widely published in public literature, the methodologies are well-established and are a key component of modern drug discovery pipelines. researchgate.netnih.govfrontiersin.orgnih.govmdpi.comarxiv.org These approaches are valuable for understanding the broader biological context of this compound's activity beyond its primary contraceptive and hormonal effects.
Quantum Chemical Calculations and Molecular Mechanics for Conformational Analysis
The three-dimensional shape or conformation of a drug molecule is critical for its biological activity. Both quantum chemical calculations and molecular mechanics are employed to study the conformational landscape of this compound.
Molecular Mechanics (MM): MM methods use classical physics principles (force fields) to calculate the energy of different molecular conformations. nih.govwustl.edu These methods are computationally efficient and are well-suited for exploring the vast conformational space of flexible molecules. For this compound, MM calculations have confirmed that it exists in different conformations, with some being more energetically favorable than others. cambridge.org For example, a study of the crystal structure of this compound revealed two independent molecules in the asymmetric unit with different conformations of the acetate (B1210297) group. cambridge.org MM analyses confirmed that one of these conformations is lower in energy and represents the minimum energy state. cambridge.org
Quantum Chemical Calculations: These methods are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and energy of a molecule. mdpi.comrsc.orgfrontiersin.orgrsc.org While computationally more intensive than MM, quantum chemical calculations are used to refine the energies of key conformations and to study electronic properties that influence reactivity and intermolecular interactions. For this compound, quantum chemical geometry optimizations have been used to calculate the energy difference between its different observed conformations, corroborating the findings from molecular mechanics. cambridge.org
A comparison of these two computational methods is provided in the table below:
| Method | Principle | Application to this compound | Key Findings |
|---|---|---|---|
| Molecular Mechanics (MM) | Classical physics-based force fields. nih.govwustl.edu | Conformational analysis and energy minimization. cambridge.org | Confirmed the existence of multiple conformations and identified the minimum energy conformation. cambridge.org |
| Quantum Chemical Calculations | Quantum mechanics principles. mdpi.comrsc.orgfrontiersin.orgrsc.org | Refinement of conformational energies and electronic structure analysis. cambridge.org | Calculated the energy difference between conformations, supporting MM findings. cambridge.org |
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
Understanding how a drug is metabolized is crucial for predicting its efficacy, duration of action, and potential for drug-drug interactions. In silico tools play a significant role in predicting the metabolic fate of drugs like this compound. pensoft.netpensoft.net
These predictive models can be broadly categorized into knowledge-based systems and machine learning approaches. pensoft.netpensoft.net Knowledge-based systems use a set of predefined rules based on known metabolic reactions to predict the metabolites of a new compound. Machine learning models, on the other hand, are trained on large datasets of known metabolic transformations and can predict the sites of metabolism (SOM) and the resulting metabolites. researchgate.netnih.gov
For this compound, in silico methods can predict its biotransformation into its primary active metabolite, norelgestromin, and other minor metabolites. researchprotocols.org Furthermore, these tools can predict which cytochrome P450 (CYP) enzymes are likely involved in its metabolism. oulu.finih.govmdpi.compensoft.net This is important because co-administration of drugs that inhibit or induce these same CYP enzymes can lead to altered plasma concentrations of this compound's active metabolites, potentially affecting its contraceptive efficacy. While specific in silico metabolic prediction studies on this compound are not extensively detailed in the public domain, the general applicability of these methods is well-recognized in preclinical drug development. researchgate.net
Synthetic Analogues and Chemical Derivatization of Norgestimate
Design and Synthesis of Norgestimate (B1679921) Analogues with Modified Steroidal Scaffolds
The steroidal backbone of this compound, a gonane (B1236691) derivative of 19-nortestosterone, provides a versatile scaffold for chemical modification. tandfonline.comnih.gov The introduction of heteroatoms or other functional groups into the steroid ring system can significantly alter the biological activity of the resulting compound. nih.gov
One area of exploration has been the synthesis of aza-homosteroids, where a carbon atom in the steroid ring is replaced by a nitrogen atom. nih.gov For instance, the synthesis of 17a-aza-D-homoandrostan-17-one derivatives has been reported. nih.gov While not direct analogues of this compound, these studies on modifying the core steroidal structure highlight a strategy that could be applied to create novel this compound-like compounds.
Another approach involves the creation of analogues with altered double bond positions within the steroid nucleus. For example, a "this compound 5-ene Analog" is available for research purposes, which is a mixture of (E) and (Z)-13-Ethyl-17β-acetoxy-18,19-dinor-17α-pregn-5-en-20-yn-3-one oxime. synzeal.comsimsonpharma.com This differs from this compound by the position of the double bond in the A-ring. The synthesis of such analogues allows for the investigation of how the electronic and conformational properties of the steroid scaffold influence receptor binding and pharmacological activity.
The synthesis of these modified steroidal scaffolds often involves multi-step chemical reactions starting from commercially available steroid precursors. mdpi.com These synthetic routes can include reactions such as epoxidation, elimination, and the introduction of functional groups at various positions on the steroid ring. mdpi.com The characterization of these novel compounds relies on techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their chemical structures. mdpi.com
Exploration of Derivatives with Altered Oxime or Acetate (B1210297) Groups and their Pharmacological Profiles
The C-3 oxime and the C-17 acetate groups are key features of the this compound molecule that contribute to its unique pharmacological profile, particularly its high progestational selectivity and minimal androgenicity. tandfonline.comnih.gov The oxime group at the C-3 position is believed to reduce the molecule's androgenic potential by modifying its interaction with the androgen receptor. tandfonline.com
This compound is a prodrug that is rapidly metabolized in the body. nih.govwikipedia.org One of its major active metabolites is norelgestromin (B1679859) (also known as 17-deacetyl this compound or levonorgestrel (B1675169) 3-oxime), which is formed by the deacetylation of the C-17 acetate group. wikipedia.orgresearchgate.net This metabolite is a potent progestin and is considered to be the primary contributor to the pharmacological effects of this compound. researchgate.netresearchgate.net Another metabolite is levonorgestrel, which is formed to a lesser extent. wikipedia.org
The exploration of derivatives with altered oxime or acetate groups has been a key area of research. For instance, the synthesis of various steroid oxime derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities. nih.govencyclopedia.pub The classical method for synthesizing oximes involves the reaction of a ketone or aldehyde with hydroxylamine. nih.govencyclopedia.pub This reaction can produce E and Z isomers, which may have different biological properties. encyclopedia.pub
The pharmacological evaluation of these derivatives is crucial to understanding their potential. Studies have shown that 17-deacetyl this compound (norelgestromin) has a pharmacological profile consistent with that of the parent drug, this compound. researchgate.netresearchgate.net The investigation of other derivatives, such as those with different ester groups at the C-17 position or modifications to the oxime moiety, could lead to the discovery of new progestins with tailored pharmacological properties.
Comparative Biochemical Evaluation with Other Progestins (e.g., Levonorgestrel, Gestodene (B1671452), Desogestrel)
The biochemical properties of this compound and its metabolites have been extensively compared to other synthetic progestins like levonorgestrel, gestodene, and desogestrel (B1670305) to understand its relative selectivity and potential clinical implications. tandfonline.comnih.govfrontiersin.org These comparisons often focus on receptor binding affinities and effects on sex hormone-binding globulin (SHBG).
Receptor Binding Affinity
Studies have shown that this compound itself has a relatively low binding affinity for the progesterone (B1679170) receptor (PR). nih.gov However, its metabolites, particularly levonorgestrel, exhibit high affinity. nih.gov Some research suggests that this compound acts as a prodrug, with its pharmacological activity primarily mediated by its metabolites. nih.gov
In terms of androgen receptor (AR) binding, this compound and its primary active metabolite, norelgestromin, exhibit very low affinity. nih.govresearchprotocols.org This is in contrast to other progestins like levonorgestrel, gestodene, and 3-keto-desogestrel, which show a higher affinity for the AR. nih.gov The ratio of androgen receptor to progesterone receptor binding affinity is often used as a measure of progestin selectivity. This compound demonstrates a high selectivity ratio, indicating a more targeted progestational effect with minimal androgenic activity. nih.gov
Interactive Data Table: Relative Binding Affinities of this compound and Other Progestins
| Compound | Progesterone Receptor (PR) Affinity (Relative to Progesterone=100%) | Androgen Receptor (AR) Affinity (Relative to Dihydrotestosterone (B1667394)=1) |
| This compound | ~1.2-15% nih.govhipharm-eg.com | Low nih.gov |
| Norelgestromin (17-deacetyl this compound) | ~10-30% nih.govhipharm-eg.com | Low nih.gov |
| Levonorgestrel | ~125-150% nih.govhipharm-eg.com | 0.220 nih.gov |
| Gestodene | ~900% (relative to progesterone) nih.gov | 0.118 nih.gov |
| 3-keto-desogestrel | ~900% (relative to progesterone) nih.gov | 0.118 nih.gov |
| Progesterone | 100% | 0.003 nih.gov |
Effect on Sex Hormone-Binding Globulin (SHBG)
SHBG is a plasma protein that binds to sex hormones, including testosterone (B1683101), thereby regulating their bioavailability. poliklinika-harni.hr Progestins with androgenic properties can decrease SHBG levels, leading to an increase in free testosterone. frontiersin.org
This compound and its metabolite norelgestromin have a very low affinity for SHBG. tandfonline.comresearchgate.net In contrast, levonorgestrel and gestodene bind to SHBG with significant affinity. researchgate.netwikipedia.org Clinical studies have shown that oral contraceptives containing this compound can lead to an increase in SHBG levels, which is consistent with its low androgenicity. tandfonline.compoliklinika-harni.hr This effect is beneficial in managing conditions associated with excess androgens. poliklinika-harni.hr
Interactive Data Table: Comparison of Progestin Effects on SHBG
| Progestin | Affinity for SHBG | Effect on SHBG Levels (in combination with ethinyl estradiol) |
| This compound | Very Low tandfonline.comresearchgate.net | Increase tandfonline.compoliklinika-harni.hr |
| Norelgestromin | Very Low tandfonline.comresearchgate.net | Increase tandfonline.compoliklinika-harni.hr |
| Levonorgestrel | High researchgate.net | Less pronounced increase compared to this compound glowm.com |
| Gestodene | High wikipedia.org | Increase tandfonline.com |
| Desogestrel | Low | Increase tandfonline.com |
Future Research Directions and Methodological Advances
Elucidation of Specific Cellular Signaling Pathways beyond Direct Receptor Binding
While the primary mechanism of action of norgestimate's active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169), is through direct binding to progesterone (B1679170) and androgen receptors, future research is poised to explore cellular signaling pathways that are independent of this direct receptor interaction. Progestins are known to elicit rapid, non-genomic effects that are not mediated by the classical pathway of gene transcription. These effects are often initiated at the cell membrane and involve the activation of intracellular kinase cascades.
Future investigations should aim to delineate the specific non-genomic signaling pathways modulated by This compound (B1679921) and its metabolites. Research into other progestins has revealed interactions with various signaling molecules, including MAPKs (mitogen-activated protein kinases), Src kinases, and protein kinase A (PKA). It is crucial to determine if and how this compound and its metabolites engage with these pathways in different cell types. Understanding these non-genomic actions could provide insights into the broader physiological effects of this compound.
Moreover, the interaction of progesterone receptors with other transcription factors, a process known as transcriptional cross-talk, represents another layer of regulation beyond simple receptor-DNA binding. Progesterone receptors can modulate the activity of other transcription factors such as AP-1, NF-κB, and STATs, thereby influencing a wider range of cellular processes, including inflammation and cell proliferation. Future studies should investigate whether this compound's metabolites can induce such cross-talk and identify the specific gene networks that are consequently regulated.
Table 1: Potential Non-Genomic Signaling Pathways for this compound Investigation
| Signaling Pathway | Potential Downstream Effects | Rationale for Investigation |
|---|---|---|
| MAPK/ERK Cascade | Cell proliferation, differentiation, and survival | Known to be activated by other steroid hormones. |
| PI3K/Akt Pathway | Cell growth, metabolism, and apoptosis | A central signaling hub in many cellular processes. |
| Src Kinase Activation | Regulation of cell adhesion, migration, and invasion | Implicated in the rapid effects of progestins. |
Development of Advanced Biosensors for this compound and Metabolite Detection
The development of sensitive, selective, and rapid methods for the detection of this compound and its metabolites is crucial for both pharmaceutical research and potential future clinical monitoring. Advanced biosensors offer a promising alternative to traditional analytical techniques like chromatography and mass spectrometry, which can be time-consuming and require sophisticated laboratory equipment.
Future research in this area should focus on the design and fabrication of novel biosensors tailored for the specific detection of this compound, norelgestromin, and levonorgestrel. Several promising technologies could be explored:
Electrochemical Biosensors: These sensors can be developed using nanomaterials such as graphene oxide and titanium dioxide nanocomposites to enhance sensitivity and selectivity. nih.gov The principle of detection would be based on the electrochemical response generated upon the binding of this compound or its metabolites to a recognition element immobilized on the electrode surface.
Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. researchgate.neteuropa.euunife.it The development of aptamers that specifically recognize this compound and its metabolites would enable the creation of highly selective aptasensors. These could be coupled with various detection methods, including electrochemical, optical, or colorimetric readouts.
Fluorescent Biosensors: These biosensors utilize changes in fluorescence intensity or wavelength to signal the presence of the target analyte. researchgate.netmit.edu One approach could involve the use of engineered proteins or synthetic receptors that exhibit a change in fluorescence upon binding to this compound. Another strategy is fluorescence complementation, where the binding of the target molecule brings two non-fluorescent protein fragments together to form a functional fluorescent protein. mit.edu
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. The development of MIPs for this compound and its metabolites could lead to robust and cost-effective biosensors.
Table 2: Comparison of Potential Biosensor Technologies for this compound Detection
| Biosensor Type | Principle of Detection | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Electrochemical | Measures changes in electrical properties upon analyte binding. | High sensitivity, portability, low cost. | Development of highly selective recognition elements. |
| Aptasensor | Utilizes specific binding of aptamers to the target. | High specificity and affinity, ease of synthesis. | In vitro selection of aptamers for this compound. |
| Fluorescent | Detects changes in fluorescence upon analyte binding. | High sensitivity, potential for real-time monitoring. | Design of specific and robust fluorescent probes. |
Integration of Multi-Omics Data for Comprehensive Biochemical Profiling
To gain a holistic understanding of the biochemical effects of this compound, future research should move beyond single-endpoint analyses and embrace a multi-omics approach. The integration of data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics can provide a comprehensive picture of the molecular changes induced by this compound exposure.
Transcriptomics: Studies on other synthetic progestins have demonstrated that they can induce distinct gene expression profiles in target tissues like the endometrium. nih.govmdpi.com RNA sequencing (RNA-Seq) can be employed to identify the complete set of genes whose expression is altered by this compound and its metabolites. This can reveal novel cellular pathways and biological processes affected by the compound.
Proteomics: Proteomic analysis can identify and quantify the changes in the protein landscape of cells or tissues in response to this compound. This can provide insights into the functional consequences of the transcriptomic changes and identify potential protein biomarkers of this compound action. mdpi.com
Metabolomics and Lipidomics: These approaches can reveal alterations in the cellular metabolome and lipidome following this compound exposure. Studies on other oral contraceptives have shown changes in amino acid and lipid metabolism. nih.govjddhs.com A comprehensive analysis of the metabolic and lipid profiles could uncover novel biochemical pathways affected by this compound and provide insights into its systemic effects. nih.gov
The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the cellular response to this compound. This integrated analysis can help to identify key regulatory hubs and signaling networks that are perturbed by the compound, leading to a more complete understanding of its mechanism of action.
Novel Computational Approaches for Predicting Unforeseen Molecular Interactions
Computational methods are becoming increasingly powerful tools for predicting the interaction of small molecules with biological macromolecules. Future research on this compound should leverage these approaches to predict potential unforeseen molecular interactions, including off-target effects.
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net By creating pharmacophore models based on the structures of this compound and its metabolites, it is possible to virtually screen large databases of proteins to identify potential new binding partners. This could uncover previously unknown targets and help to explain some of the compound's broader physiological effects.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Molecular docking can be used to simulate the interaction of this compound and its metabolites with a wide range of proteins, not just steroid receptors. This can help to identify potential off-target interactions and provide insights into the structural basis of these interactions.
In Silico Target Prediction Workflows: The development of integrated computational workflows that combine multiple prediction algorithms can enhance the accuracy of identifying novel molecular targets. mdpi.com These workflows can incorporate information on chemical structure, protein structure, and known drug-target interactions to generate a prioritized list of potential targets for experimental validation.
These in silico approaches can guide future experimental studies by generating hypotheses about novel molecular interactions of this compound. The validation of these computationally predicted interactions could lead to a more complete understanding of the compound's pharmacological profile.
Green Chemistry Approaches to this compound Synthesis and Derivatization
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. Future research on this compound should explore the application of green chemistry principles to its synthesis and the creation of new derivatives.
Biocatalysis and Microbial Transformations: The use of enzymes (biocatalysis) or whole microorganisms to perform specific chemical transformations offers a green alternative to traditional chemical methods. nih.govmdpi.com Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. Research could focus on identifying or engineering enzymes that can perform key steps in the synthesis of the this compound core structure or in the introduction of new functional groups to create novel derivatives.
Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mdpi.comnih.gov This technology offers several advantages, including improved heat and mass transfer, enhanced safety when using hazardous reagents, and the potential for automation and process intensification. europa.eu The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and less wasteful manufacturing process.
Use of Renewable Feedstocks: The synthesis of steroids often starts from plant-derived sterols (phytosterols). mdpi.com Future research could focus on optimizing the extraction and conversion of these renewable starting materials into key intermediates for this compound synthesis, further enhancing the sustainability of the process.
The development of greener synthetic routes for this compound and its derivatives is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes.
Q & A
Q. Advanced Experimental Design :
- Primary Endpoint : Use norelgestromin (AUC and Cmax) as a surrogate for this compound exposure .
- Sample Size : Ensure ≥23 subjects to account for dropout rates (e.g., 1 withdrawal in a 24-subject trial) .
- Analytical Sensitivity : Optimize LC-MS/MS to achieve LLOQ ≤20 pg/mL for norelgestromin .
- Statistical Criteria : Apply 90% confidence intervals for AUC and Cmax ratios (test/reference) within 80–125% .
How can contradictions in pharmacokinetic data (e.g., half-life variability) be resolved?
Advanced Data Contradiction Analysis :
Discrepancies arise from:
- Analytical Techniques : Early studies using gas chromatography reported this compound’s half-life as 45–71 hours , while LC-MS/MS studies of norelgestromin cite 37 hours .
- Metabolic Variability : Hepatic enzyme activity (e.g., CYP3A4) and genetic polymorphisms affect metabolite formation rates .
Resolution : Conduct population pharmacokinetic modeling to stratify data by demographic factors (e.g., BMI, age) and validate assays against reference standards .
What in vitro models are suitable for assessing this compound’s androgenic activity?
Q. Advanced Mechanistic Study Design :
- Cell Line : Use MDA-MB 231 breast cancer cells transfected with androgen receptor (AR) and luciferase reporter constructs .
- Dosing : Incubate cells with this compound/norelgestromin (1–100 nM) and compare AR activation to 5α-dihydrotestosterone (positive control) .
- Outcome : this compound shows weak androgenic activity (<10% of native androgens), supporting its clinical use to minimize acne/hirsutism .
How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing regimens?
Q. Advanced Modeling Strategy :
- Two-Compartment Model : Simulate this compound absorption (Tmax: 1–2 hours) and norelgestromin distribution (Vd: ~99% protein-bound) .
- Enzyme Kinetics : Incorporate Michaelis-Menten parameters for hepatic conversion to levonorgestrel .
- Covariates : Adjust for body weight/BMI, which inversely correlate with contraceptive efficacy (Pearl Index: 0.25 in normal-weight cohorts) .
What criteria ensure analytical method validity for this compound metabolite quantification?
Q. Basic Validation Protocol :
How do drug interactions (e.g., with CYP3A4 inducers) affect this compound’s efficacy?
Q. Advanced Interaction Study Design :
- Cohort Selection : Healthy premenopausal women co-administered this compound (0.25 mg) and elagolix (150 mg) .
- PK Sampling : Measure norelgestromin AUCτ and Cmax at steady state .
- PD Endpoints : Monitor LH/FSH suppression to confirm contraceptive efficacy despite enzyme induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
